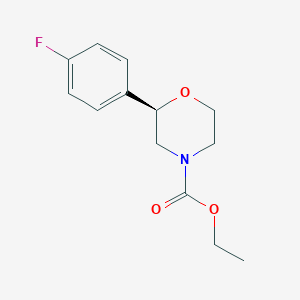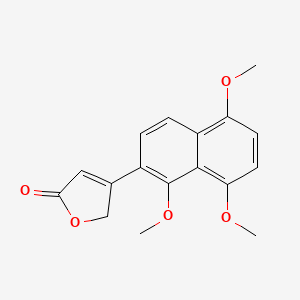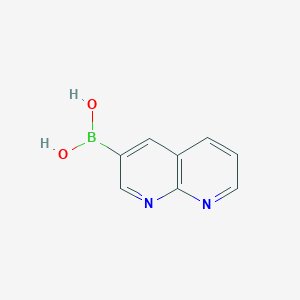
3-(2-Amino-5-bromo-1,3-thiazol-4-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Amino-5-bromo-1,3-thiazol-4-yl)benzonitrile is a heterocyclic organic compound that features a thiazole ring substituted with an amino group and a bromine atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Amino-5-bromo-1,3-thiazol-4-yl)benzonitrile typically involves the formation of the thiazole ring followed by the introduction of the amino and bromo substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-aminothiazole, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitro derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using NBS or bromine in acetic acid.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various halogenated derivatives.
科学的研究の応用
3-(2-Amino-5-bromo-1,3-thiazol-4-yl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 3-(2-Amino-5-bromo-1,3-thiazol-4-yl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. The bromine atom can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules .
類似化合物との比較
2-Amino-5-bromothiazole: Shares the thiazole ring and bromine substitution but lacks the benzonitrile group.
3-(2-Amino-1,3-thiazol-4-yl)benzonitrile: Similar structure but without the bromine atom.
Uniqueness: 3-(2-Amino-5-bromo-1,3-thiazol-4-yl)benzonitrile is unique due to the combined presence of the amino, bromo, and benzonitrile groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
特性
分子式 |
C10H6BrN3S |
|---|---|
分子量 |
280.15 g/mol |
IUPAC名 |
3-(2-amino-5-bromo-1,3-thiazol-4-yl)benzonitrile |
InChI |
InChI=1S/C10H6BrN3S/c11-9-8(14-10(13)15-9)7-3-1-2-6(4-7)5-12/h1-4H,(H2,13,14) |
InChIキー |
MLZWBRUCQNHJGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=C(SC(=N2)N)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12633758.png)




![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-methyl-N-phenylbenzamide](/img/structure/B12633781.png)

![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal](/img/structure/B12633802.png)

